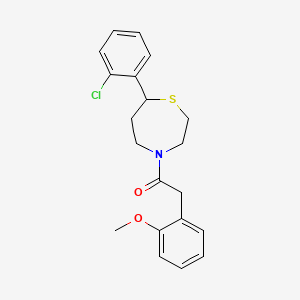

![molecular formula C7H4BrClN2 B2812721 7-Bromo-3-chloro-imidazo[1,2-a]pyridine CAS No. 1019026-31-3](/img/structure/B2812721.png)

7-Bromo-3-chloro-imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Molecular Structure Analysis

The molecular formula of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is CHBrClN2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized via various radical reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学的研究の応用

Transition-Metal-Free Halogenation

Junxuan Li et al. (2018) described a transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source. This method efficiently forms C–Cl or C–Br bonds, subsequently transformed into imidazo[1,2-a]pyridine core π-systems through Suzuki–Miyaura reactions, highlighting a synthetic pathway for compounds like 7-Bromo-3-chloro-imidazo[1,2-a]pyridine (Li et al., 2018).

Corrosion Inhibition

A. Saady et al. (2021) evaluated the inhibitory performance of novel imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating the potential of bromo and chloro-substituted imidazo[1,2-a]pyridines in protecting industrial materials (Saady et al., 2021).

Copper-Mediated Aerobic Oxidative Synthesis

Xiaoqiang Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines via copper-mediated aerobic oxidative coupling. This process is noteworthy for its mild conditions and functional group tolerance, making it a valuable tool for synthesizing derivatives of this compound (Zhou et al., 2016).

Optical Properties and Computational Analysis

S. D. Jadhav et al. (2018) investigated the effects of substituents on the linear and nonlinear optical properties of imidazo[1,2-a]pyridines. Their work, focusing on donor-π-acceptor groups, provides insights into the electronic structure and potential optical applications of these compounds, relevant for derivatives such as this compound (Jadhav et al., 2018).

Pharmacological Properties

C. Enguehard-Gueiffier and A. Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, highlighting the scaffold's significance in medicinal chemistry. Their discussion on enzyme inhibitors, receptor ligands, and anti-infectious agents underscores the compound's potential in drug development and pharmacological research (Enguehard-Gueiffier & Gueiffier, 2007).

作用機序

Target of Action

7-Bromo-3-chloro-imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, which are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that the reaction conditions can influence the compound’s action.

Safety and Hazards

While the specific safety and hazards for 7-Bromo-3-chloro-imidazo[1,2-a]pyridine are not mentioned in the sources, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds . They may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating their potential in drug discovery research for infectious diseases.

特性

IUPAC Name |

7-bromo-3-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYCLDRNWUACJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Cl)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

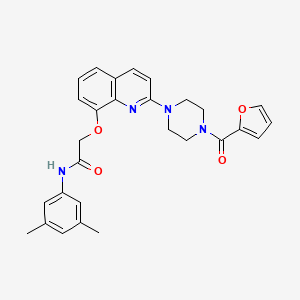

![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)

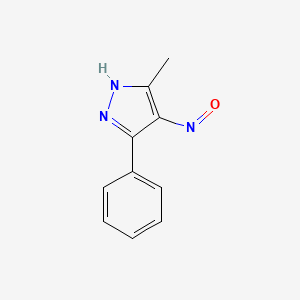

![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

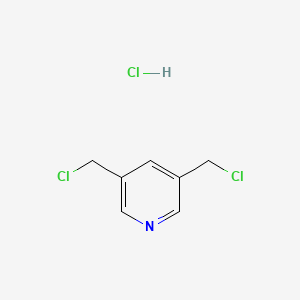

![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)

![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)

![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)

![Ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2812651.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)